Gitaloxin is a cardenolide glycoside derived from the leaves of Digitalis purpurea, commonly known as foxglove. It belongs to a class of compounds known for their therapeutic properties, particularly in the treatment of heart conditions. Gitaloxin is structurally similar to other digitalis glycosides like digoxin and digitoxin, and it is utilized for its ability to enhance cardiac contractility and regulate heart rhythm.
Gitaloxin is classified as a cardiac glycoside, a group of organic compounds that exert their effects primarily on the heart. These compounds are typically extracted from plants in the Digitalis genus. The extraction process involves solvent extraction, filtration, and crystallization to isolate pure gitaloxin from plant material.
The synthesis of gitaloxin can be achieved through several methods, including:
Gitaloxin's molecular formula is C42H64O15, and it has a complex structure characterized by multiple hydroxyl groups and a steroid backbone typical of cardenolides. The structure includes:
The InChI key for gitaloxin is GZZJHPZDXZCDDA-UHFFFAOYSA-N, which provides a unique identifier for its chemical structure.
Gitaloxin undergoes various chemical reactions that influence its stability and activity:
These reactions are crucial for understanding how gitaloxin can be modified for enhanced therapeutic effects or reduced side effects.
Gitaloxin exerts its pharmacological effects primarily by inhibiting sodium-potassium ATPase (NKA), an enzyme critical for maintaining cellular ion balance. The inhibition of NKA leads to an increase in intracellular sodium levels, which subsequently causes an increase in intracellular calcium via the sodium-calcium exchanger. This results in enhanced myocardial contractility (positive inotropic effect) and improved cardiac output.
Additionally, gitaloxin's interaction with NKA alters the affinity of the enzyme for potassium ions, which is essential for its function. The binding of gitaloxin stabilizes the high-affinity state of NKA, further influencing cardiac function .
Gitaloxin exhibits several notable physical and chemical properties:
These properties are essential for its formulation in pharmaceutical preparations.
Gitaloxin has significant applications in medicine, particularly in cardiology:
Gitaloxin (CAS# 3261-53-8) is a cardiac glycoside belonging to the cardenolide subclass, specifically defined as 16β-formylgitoxin. Its molecular formula is C₄₂H₆₄O₁₅, with a molecular weight of 808.95 g/mol. Structurally, it consists of a steroid nucleus (cyclopentanoperhydrophenanthrene) with a characteristic cis fusion of rings C and D, a 14β-hydroxy group, and a five-membered unsaturated lactone ring (butenolide) attached at the C17β position. The defining feature differentiating gitaloxin from its parent compound gitoxin is the formyl ester group (–OCHO) at the 16β position [6] [9].
The compound exists as a crystalline solid with a high melting point of 251.5°C, indicative of its complex, polar structure. Its solubility profile reflects significant polarity due to multiple hydroxyl groups and a glycosidic linkage; it is moderately soluble in alcohols (methanol, ethanol) and dimethylformamide (DMF), sparingly soluble in chloroform or water, and insoluble in nonpolar solvents. Gitaloxin’s structural complexity includes three sugar moieties linked via a β-glycosidic bond at the 3β-position: a chain of three 2,6-dideoxy-β-D-ribo-hexopyranosyl units [6].
Table 1: Fundamental Physicochemical Properties of Gitaloxin
Property | Value |
---|---|
Chemical Name | 16β-Formylgitoxin |
CAS Registry Number | 3261-53-8 |
Molecular Formula | C₄₂H₆₄O₁₅ |
Molecular Weight | 808.95 g/mol |
Melting Point | 251.5°C |
PubChem CID | 23616940 |
Glycosidic Configuration | β-linked oligosaccharide chain |
Gitaloxin was first isolated from the hairy foxglove species Digitalis ciliata Trautv. (Plantaginaceae), native to the Caucasus region. Its identification expanded the known chemical diversity within the Digitalis genus, historically pivotal in cardiology. While William Withering’s 1785 systematic study of Digitalis purpurea (common foxglove) established the therapeutic potential of cardenolides for "dropsy" (heart failure-associated edema), gitaloxin itself emerged later during 20th-century phytochemical investigations into less common Digitalis species [7] [10].
Digitalis ciliata remains the primary natural source, though trace amounts occur in other foxgloves like D. lanata and D. purpurea. The plant biosynthesizes gitaloxin as a secondary metabolite, likely as part of a chemical defense strategy against herbivores. Chemically, gitaloxin is derived from gitoxin via enzymatic formylation. This was confirmed synthetically by reacting gitoxin with formic acid (HCOOH) and acetic anhydride ((CH₃CO)₂O) in dimethylformamide (DMF), yielding gitaloxin with approximately 50% efficiency after crystallization [9].
Table 2: Natural Occurrence and Discovery Context of Gitaloxin
Aspect | Details |
---|---|
Primary Botanical Source | Digitalis ciliata Trautv. (Ciliated Foxglove) |
Biogeography | Endemic to the Caucasus Mountains (e.g., Georgia, Armenia) |
Historical Context | Post-Withering phytochemical exploration of Digitalis genus (20th century) |
Key Biosynthetic Step | Enzymatic formylation of gitoxin at C16 position |
Synthetic Pathway (Lab) | Gitoxin + HCOOH + (CH₃CO)₂O in DMF → 16β-formylgitoxin (Gitaloxin) |
Cardenolides are steroidal lactones characterized by a 23-carbon skeleton (C₂₃), a 14β-hydroxy group enforcing cis C/D ring fusion, and a 17β-linked unsaturated γ-lactone (butenolide). They typically occur in plants as glycosides, where mono- or oligosaccharides attach via a β-glycosidic bond at C3. Gitaloxin fits this classification precisely and shares the core cardenolide aglycone structure with medicinally significant compounds like digoxin and digitoxin. Its uniqueness within the family arises from two features: (1) the 16β-formyl ester modification, and (2) its specific tri-saccharide chain (three consecutive 2,6-dideoxy sugars) [1] [3] [4].
Functionally, like all cardenolides, gitaloxin exerts its biological activity primarily via potent and specific inhibition of Na⁺/K⁺-ATPase, the cellular sodium-potassium pump. This enzyme is crucial for maintaining electrochemical gradients across cell membranes, particularly in cardiomyocytes and neurons. Inhibition leads to increased intracellular sodium, which indirectly elevates intracellular calcium via the Na⁺/Ca²⁺ exchanger. In cardiac tissue, this results in positive inotropy (enhanced contractile force). The 16β-formyl group and the glycosidic moiety influence gitaloxin’s binding affinity to Na⁺/K⁺-ATPase isoforms and its pharmacokinetic properties (e.g., membrane permeability, metabolic stability) compared to non-esterified analogs like gitoxin or digoxin [4] [7] [9].
Biosynthetically, gitaloxin originates from cholesterol via the pregnane pathway: cholesterol → pregnenolone → progesterone. Key steps involve 5β-reduction (catalyzed by progesterone 5β-reductase), 14β-hydroxylation, 21-hydroxylation, and lactone ring formation. Glycosylation occurs late, attaching sugar units stepwise. The 16β-formyl group is likely added via esterification of gitoxin aglycone or its glycoside by a specific transferase using formyl-CoA [1] [4].
CAS No.: 3066-75-9
CAS No.: 13966-05-7
CAS No.:
CAS No.:
CAS No.:
CAS No.: